molecular formula C17H13ClN2O2S B3672766 (5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3672766
M. Wt: 344.8 g/mol
InChI Key: RSWOXSWQFUGUFQ-DHDCSXOGSA-N
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Description

(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, an amino group, and a chlorinated phenylmethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-phenylmethoxybenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiazolone ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolone ring, converting it to a hydroxyl group.

    Substitution: The chlorinated phenylmethoxyphenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenylmethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • (5Z)-2-amino-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-amino-5-[(5-fluoro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Comparison:

  • Structural Differences: The primary difference lies in the halogen substituent on the phenylmethoxyphenyl moiety (chlorine, bromine, fluorine).
  • Reactivity: The different halogens can influence the compound’s reactivity and the types of reactions it undergoes.
  • Biological Activity: Variations in the halogen substituent can also affect the compound’s biological activity and potency.

This detailed article provides a comprehensive overview of (5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-6-7-14(22-10-11-4-2-1-3-5-11)12(8-13)9-15-16(21)20-17(19)23-15/h1-9H,10H2,(H2,19,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOXSWQFUGUFQ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
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(5Z)-2-amino-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

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